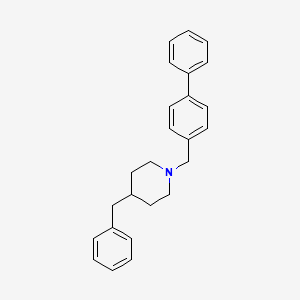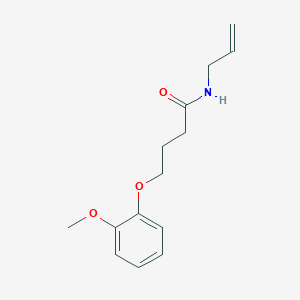![molecular formula C18H22N4O2 B4647726 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4647726.png)
2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine
Overview
Description
2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine, also known as P4BPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. P4BPP belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act on various molecular targets in the body. 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been suggested that 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine may act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to induce apoptosis and inhibit angiogenesis, which could help to slow or stop the growth of cancer cells. 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has also been shown to have anti-inflammatory effects, which could help to reduce inflammation in the body. In addition, 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to have neuroprotective effects, which could make it a potential treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine in lab experiments is that it has shown promising results in various studies related to its potential as a therapeutic agent. 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine is also relatively easy to synthesize in a laboratory setting. However, one limitation of using 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Future Directions
There are many future directions for research related to 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine. One area of research could be to further explore its mechanism of action and molecular targets in the body. Another area of research could be to investigate its potential as a therapeutic agent in other diseases, such as autoimmune disorders. Additionally, more studies could be done to evaluate the safety and efficacy of 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine in human clinical trials.
Scientific Research Applications
2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has also been studied for its anti-inflammatory properties, which could make it a potential treatment for diseases such as rheumatoid arthritis. In addition, 2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(4-propoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-14-24-16-6-4-15(5-7-16)17(23)21-10-12-22(13-11-21)18-19-8-3-9-20-18/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWUBHMEYPZVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4647643.png)
![N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4647647.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4647648.png)
![methyl {7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4647656.png)
![2-{[(4-bromophenyl)acetyl]amino}-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4647658.png)
![N-(4-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B4647662.png)
![N-[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4647663.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4647669.png)
![methyl 2-[({[1-(5-chloro-2-thienyl)ethyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4647686.png)

![N-(tert-butyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4647710.png)

![3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide](/img/structure/B4647735.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4647737.png)